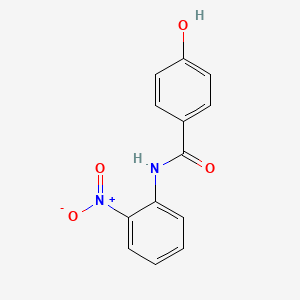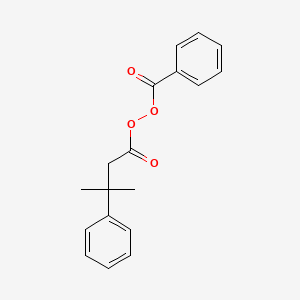
(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate typically involves the reaction of 3-methyl-3-phenylbutanoic acid with benzoyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate involves its interaction with specific molecular targets. The compound may act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on other molecules. The pathways involved in its reactions can include the formation of reactive intermediates that facilitate the overall transformation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-phenylbutanoic acid: A precursor in the synthesis of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate.
Benzoyl peroxide: An oxidizing agent used in the synthesis of the compound.
Phenylbutanoic acids: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
62698-29-7 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3-methyl-3-phenylbutanoyl) benzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-18(2,15-11-7-4-8-12-15)13-16(19)21-22-17(20)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Clave InChI |
BKJVPDQIYVDGBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
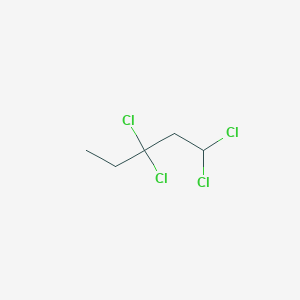

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
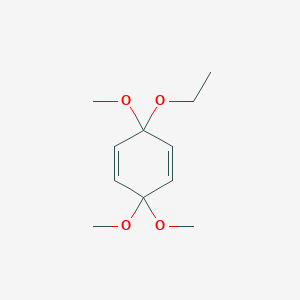

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
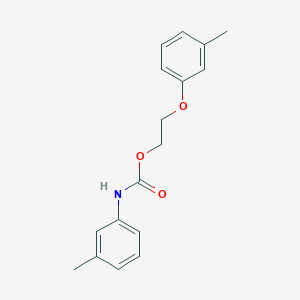
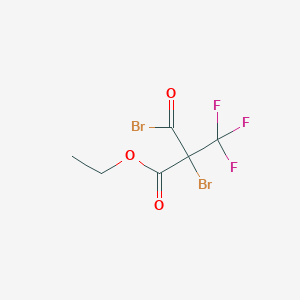
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
